2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine moiety with a benzoxazole ring, connected via a sulfanyl linker. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The sulfanyl linker may facilitate the compound’s ability to penetrate cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}nicotinic acid
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole stands out due to its unique combination of the imidazo[1,2-a]pyrimidine and benzoxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-11(2)20-8-12(18-15(20)17-10)9-22-16-19-13-5-3-4-6-14(13)21-16/h3-8H,9H2,1-2H3 |
InChI Key |
SYHPTQKABXAEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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